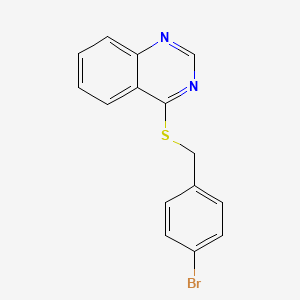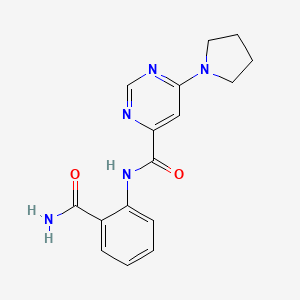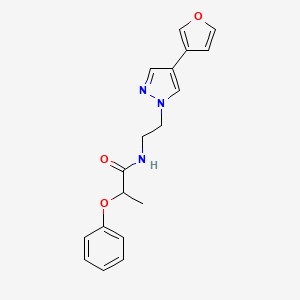
(E)-3-(Methylsulfinyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acrylic acid is a colorless liquid and has a strong, characteristic acrid odor . It is a key raw material in the production of superabsorbent polymers, which are used in products such as diapers, adult incontinence products, and feminine hygiene products .
Synthesis Analysis
Acrylic acid can be produced by the oxidation of propylene, which is a byproduct of ethylene and gasoline production . The process involves two stages: the gas-phase oxidation of propylene to acrolein, and the gas-phase oxidation of acrolein to acrylic acid .Molecular Structure Analysis
The molecular structure of acrylic acid consists of a vinyl group and a carboxylic acid group. The vinyl group allows it to polymerize and form long-chain polymers, while the carboxylic acid group gives it its acidic properties .Chemical Reactions Analysis
Acrylic acid can undergo typical reactions of a carboxylic acid, it can form esters and salts, and it can also participate in condensation polymerization reactions . It can also copolymerize with other vinyl monomers to form copolymers .Physical And Chemical Properties Analysis
Acrylic acid is a clear, colorless liquid with a characteristic acrid odor. It is miscible with water, alcohols, ethers, and chloroform . It has a boiling point of 141°C and a melting point of 13°C .作用机制
The mechanism of action of (E)-3-(Methylsulfinyl)acrylic acid is not fully understood, but it is believed to work by reducing inflammation and oxidative stress in the body. This compound has been shown to inhibit the production of inflammatory cytokines and to increase the activity of antioxidant enzymes. It is also believed to have a direct effect on the immune system, helping to regulate immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, improve joint health, and enhance immune function. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative damage and reduce the risk of chronic diseases such as cancer and heart disease.
实验室实验的优点和局限性
One of the main advantages of using (E)-3-(Methylsulfinyl)acrylic acid in lab experiments is its low toxicity and high solubility in water. This makes it easy to administer and less likely to cause adverse effects. However, one of the limitations of using this compound in lab experiments is its potential for oxidation and degradation, which can affect its stability and efficacy.
未来方向
There are many potential future directions for research on (E)-3-(Methylsulfinyl)acrylic acid. Some of the areas of interest include its potential use in the treatment of cancer, its role in reducing inflammation and oxidative stress, and its potential use in the treatment of arthritis and other joint conditions. Further research is also needed to better understand the mechanism of action of this compound and to identify any potential side effects or interactions with other drugs.
合成方法
(E)-3-(Methylsulfinyl)acrylic acid can be synthesized through a variety of methods, including the oxidation of dimethyl sulfide, the reaction of dimethyl sulfide with hydrogen peroxide, and the reaction of dimethyl sulfoxide with triethyl phosphite. The most common method for synthesizing this compound is the oxidation of dimethyl sulfide, which involves the use of an oxidizing agent such as hydrogen peroxide or sodium chlorite.
科学研究应用
(E)-3-(Methylsulfinyl)acrylic acid has been the subject of numerous scientific studies due to its potential health benefits. Some of the areas of research include its anti-inflammatory properties, its ability to reduce oxidative stress, and its potential role in the treatment of arthritis. This compound has also been studied for its potential use in the treatment of cancer, allergies, and skin conditions.
安全和危害
属性
IUPAC Name |
(E)-3-methylsulfinylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S/c1-8(7)3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUMXCMKWFESIH-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2946362.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2946363.png)
![2-[(2-Hydroxyethyl)sulfinyl]benzoic acid](/img/structure/B2946364.png)
![2-{4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2946366.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2946368.png)

![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2946373.png)



![N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2946380.png)

![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone](/img/structure/B2946383.png)

